molecular formula C18H13FN2O2S B244957 N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B244957
M. Wt: 340.4 g/mol
InChI Key: HBBSJJVEJGOEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as FL118, is a novel anticancer drug that has shown promising results in preclinical studies. FL118 is a small molecule that selectively induces apoptosis (programmed cell death) in cancer cells while leaving normal cells unharmed.

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the inhibition of multiple anti-apoptotic proteins, including Mcl-1, XIAP, and Bcl-2. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide also activates the pro-apoptotic protein Bax, which leads to the release of cytochrome c from mitochondria and the activation of caspases. The net effect of these actions is to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of anti-apoptotic proteins, the upregulation of pro-apoptotic proteins, the induction of DNA damage, and the inhibition of cell cycle progression. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the growth, migration, and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to induce apoptosis in cancer cells regardless of their p53 status. However, one limitation of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, which makes it difficult to assess its potential efficacy and safety in humans.

Future Directions

There are several future directions for N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide research. One potential direction is to investigate its efficacy in combination with other anticancer drugs, such as chemotherapy or immunotherapy. Another direction is to explore the use of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with radiation therapy. Additionally, further studies are needed to assess the safety and efficacy of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans, which could lead to its development as a novel anticancer therapy.

Synthesis Methods

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide was synthesized by a team of researchers led by Dr. Chun Li at the University of Kentucky. The synthesis method involves several steps, including the reaction of 2-fluorobenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting intermediate with 2-thiophenecarboxylic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, colon, pancreatic, and ovarian cancer. In vitro studies have shown that N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is highly effective in inducing apoptosis in cancer cells, regardless of their p53 status. In vivo studies have demonstrated that N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide significantly inhibits tumor growth and prolongs survival in mouse models of cancer.

properties

Molecular Formula

C18H13FN2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13FN2O2S/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23)

InChI Key

HBBSJJVEJGOEJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)F

Origin of Product

United States

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